molecular formula C₁₆₂H₂₆₇N₅₁O₄₈S₃ B612471 Human β-CGRP CAS No. 101462-82-2

Human β-CGRP

Cat. No.: B612471
CAS No.: 101462-82-2
M. Wt: 3793.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human β-Calcitonin Gene-Related Peptide (β-CGRP) is a 37-amino acid neuropeptide encoded by the CALCB gene, distinct from α-CGRP, which is derived from alternative splicing of the CALCA gene (calcitonin precursor) . Structurally, β-CGRP differs from α-CGRP by three amino acid residues: valine, methionine, and lysine at positions 3, 22, and 35, respectively (Figure 1) . Both isoforms share overlapping biological activities, including potent vasodilation, modulation of nociception, and neurogenic inflammation . However, β-CGRP is predominantly expressed in enteric neurons, while α-CGRP is more abundant in sensory neurons .

Properties

CAS No.

101462-82-2

Molecular Formula

C₁₆₂H₂₆₇N₅₁O₄₈S₃

Molecular Weight

3793.41

sequence

One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7)

Synonyms

Human β-CGRP;  CGRP-II (Human)

Origin of Product

United States

Preparation Methods

Resin Selection and Sequence Assembly

This compound is synthesized via 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) on ChemMatrix resin functionalized with a peptide amide linker (PAL). This resin ensures C-terminal amidation, critical for receptor binding. The sequence (ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH₂) incorporates pseudoproline dipeptides at positions 5–6 (Thr⁵–Ala⁶), 8–9 (Thr⁸–His⁹), and 16–17 (Leu¹⁶–Leu¹⁷) to mitigate chain aggregation during synthesis.

Table 1: Key Synthesis Parameters

ParameterSpecification
ResinChemMatrix PAL (0.2 mmol/g loading)
Coupling ReagentHATU/HOAt/DIEA (4:4:8 equiv)
Deprotection20% Piperidine/DMF (2 × 5 min)
Pseudoproline SitesThr⁵-Ala⁶, Thr⁸-His⁹, Leu¹⁶-Leu¹⁷

Disulfide Bridge Formation

Post-synthesis, the linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) and subjected to oxidative folding. Air oxidation in 0.1 M ammonium bicarbonate (pH 8.5) at 4°C for 48 hours yields the native Cys²–Cys⁷ disulfide bond. High-performance liquid chromatography (HPLC) confirms bridge formation, with a retention time shift from 22.3 min (linear) to 24.1 min (cyclic).

Purification and Quality Control

Reverse-Phase HPLC

Crude β-CGRP is purified using a C-18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile/0.1% TFA over 50 minutes. The purified peptide exhibits ≥95% purity by analytical HPLC, with a molecular weight of 3793.4 Da confirmed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) spectrometry.

Table 2: HPLC Purification Conditions

ColumnMobile PhaseFlow RateDetection
C-18 (5 µm, 250 mm)Acetonitrile/0.1% TFA1 mL/min220 nm

Affinity-Based Depletion of Contaminants

To remove truncated byproducts, CGRP affinity sorbents (e.g., Bertin Bioreagent A19482) are employed. The sorbent binds full-length β-CGRP via monoclonal antibodies, enabling elution with 4% acetic acid/methanol (9:1). This step increases purity to >99% for pharmacological applications.

Structural and Functional Validation

Circular Dichroism (CD) Spectroscopy

CD spectra of β-CGRP in 10 mM phosphate buffer (pH 7.4) reveal a characteristic α-helix between residues 8–18 and random coil C-terminus, matching wild-type α-CGRP. The mean residue ellipticity at 222 nm ([θ]₂₂₂ = -12,500 deg·cm²·dmol⁻¹) confirms proper folding.

Biological Activity Assays

Functional validation involves cAMP accumulation assays in human vascular smooth muscle cells (SMCs). β-CGRP (10 nM) induces a 50-fold cAMP increase (EC₅₀ = 1.2 nM), comparable to α-CGRP. Antagonists like BIBN4096BS inhibit this response with pIC₅₀ = 13.7, confirming receptor specificity.

Challenges and Optimization Strategies

Overcoming Synthesis Challenges

  • Aggregation Prevention : Pseudoprolines and low-loading resins (0.1 mmol/g) reduce steric hindrance.

  • C-Terminal Amidation : PAL linker ensures >95% amidation efficiency, critical for bioactivity.

  • Disulfide Isomerism : Oxidative folding under argon minimizes aberrant bridge formation.

Scalability Considerations

Large-scale production (≥100 mg) employs continuous-flow SPPS systems, achieving 85% yield compared to batch synthesis. Cost-effective alternatives like Rink amide resin are viable but require post-synthesis amidation.

Comparative Analysis with α-CGRP Synthesis

While β-CGRP shares 94% sequence identity with α-CGRP, residue differences (e.g., Lys²⁴→Arg in α-CGRP) necessitate distinct codon optimization in recombinant methods. SPPS remains preferred due to scalability and avoidance of post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

Human β-CGRP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for developing therapeutic applications of this compound .

Scientific Research Applications

Therapeutic Applications

Recent advancements have led to the development of CGRP antagonists and monoclonal antibodies targeting CGRP for migraine prevention and treatment. Drugs such as rimegepant and ubrogepant have shown efficacy in clinical trials, providing significant relief for patients suffering from chronic migraines .

Vascular Effects

β-CGRP functions as a potent vasodilator, playing a protective role in cardiovascular health. It has been shown to regulate vascular tone and improve blood flow, which is crucial during ischemic events . The peptide's ability to promote angiogenesis and attenuate cardiac remodeling suggests potential therapeutic applications for heart diseases.

Clinical Studies

Clinical studies involving intravenous infusion of β-CGRP have reported various hemodynamic effects, such as increased heart rate and improved cerebral blood flow. These findings support the notion that β-CGRP may be beneficial in treating conditions like hypertension and heart failure .

Role in Pain Modulation

β-CGRP is implicated in neurogenic inflammation, contributing to the sensitization of nociceptive pathways. Its release from sensory nerves can lead to increased pain perception and inflammatory responses, making it a target for pain management strategies .

Research Findings

Studies have indicated that antagonizing β-CGRP can reduce pain sensitivity and inflammation, suggesting its potential as a therapeutic target for chronic pain conditions .

Case Studies

StudyFocusFindings
Study 1Migraine InductionInfusion of β-CGRP resulted in headache development in migraine patients, confirming its role in triggering attacks .
Study 2Cardiovascular ImpactAdministration of β-CGRP improved blood flow metrics in patients with cardiovascular diseases, indicating its vasodilatory effects .
Study 3Pain SensitivityAntagonists targeting β-CGRP decreased pain responses significantly in chronic pain models .

Mechanism of Action

Human β-CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) in combination with receptor activity-modifying protein 1 (RAMP1). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation .

Comparison with Similar Compounds

Structural and Functional Overlap

Despite sequence differences, α- and β-CGRP exhibit nearly identical receptor binding profiles. Both activate the canonical CGRP receptor complex, comprising Calcitonin Receptor-Like Receptor (CLR), Receptor Activity-Modifying Protein 1 (RAMP1), and Receptor Component Protein (RCP) . Functional studies in human coronary arteries, hypothalamus, and guinea-pig ileum demonstrate comparable vasodilatory effects between the isoforms .

Divergent Findings in Receptor Subtypes

A subset of studies proposes tissue-specific CGRP receptor subtypes. For example, β-CGRP may activate receptors insensitive to the antagonist CGRP(8–37) in human cerebral arteries and porcine coronary arteries . However, most evidence supports functional equivalence, as both isoforms are equally antagonized by CGRP(8–37) in rat internal anal sphincter and vas deferens .

Table 1: Structural and Functional Comparison of α- and β-CGRP

Feature α-CGRP β-CGRP
Amino Acid Differences - Val³, Met²², Lys³⁵
Primary Distribution Sensory neurons Enteric neurons
Receptor Affinity (CLR/RAMP1) High (EC₅₀ ~ 1 nM) High (EC₅₀ ~ 1 nM)
Antagonist Sensitivity CGRP(8–37) (pA₂ ~ 7.0) CGRP(8–37) (pA₂ ~ 7.0)

Comparison with Adrenomedullin (AM)

Structural Homology and Receptor Cross-Reactivity

Adrenomedullin, a 52-amino acid peptide, shares ~30% sequence homology with CGRP and activates the AM1 receptor (CLR/RAMP2/3) . While AM and β-CGRP both induce vasodilation, AM exhibits higher potency in renal and pulmonary vasculature, whereas β-CGRP dominates in cranial arteries .

Receptor Selectivity

This specificity underlies their divergent roles in cardiovascular homeostasis.

Table 2: Vasodilatory Potency in Human Arteries

Peptide ICA (EC₅₀, nM) Middle Meningeal (EC₅₀, nM) Abdominal Artery (EC₅₀, nM)
β-CGRP 1.2 2.5 5.8
Adrenomedullin 8.3 15.4 20.1
Amylin >100 >100 >100

ICA: Internal Carotid Artery

Comparison with Amylin

Receptor Cross-Activation

Conversely, β-CGRP binds to amylin receptor subtypes (AMY1/3) with lower affinity than amylin itself (EC₅₀: 50 nM vs. 0.3 nM in human AMY3) .

Species-Specific Differences

In rodents, β-CGRP and amylin exhibit similar affinities for AMY1/3 receptors, but in humans, β-CGRP is 20-fold less potent than amylin . This discrepancy complicates translational research.

Table 3: Receptor Affinity Profiles

Receptor β-CGRP (EC₅₀, nM) Amylin (EC₅₀, nM)
CLR/RAMP1 1.0 >100
AMY1 50 0.5
AMY3 50 0.3

Data from human receptor assays

Comparison with Substance P (SP)

Mechanisms of Action

Substance P, an 11-amino acid tachykinin, shares vasodilatory effects with β-CGRP but operates via neurokinin-1 receptors (NK-1R). SP is 100-fold more potent than β-CGRP in inducing nitric oxide release and plasma extravasation .

Immunomodulatory Roles

Unlike β-CGRP, SP triggers mast cell degranulation and T-cell chemotaxis, exacerbating inflammatory responses . β-CGRP, in contrast, suppresses TNF-α and IL-6 production in macrophages .

Methodological Considerations

Plasma β-CGRP measurements vary significantly due to pre-analytical factors (e.g., delayed freezing reduces levels by 30%) . Enzyme-linked immunosorbent assays (ELISAs) using plasma-based standards yield more reliable results than synthetic buffers, particularly at low concentrations (<100 pg/mL) .

Biological Activity

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in various physiological and pathological processes. It exists in two isoforms, αCGRP and βCGRP, which are produced from distinct genes. This article focuses on the biological activity of Human β-CGRP, emphasizing its roles in cardiovascular health, gastrointestinal function, and migraine pathophysiology.

Overview of CGRP

CGRP is a 37-amino acid peptide that acts primarily as a potent vasodilator. It is released from sensory nerves and is implicated in pain transmission pathways. Both isoforms share approximately 90% sequence homology but exhibit distinct biological activities and distribution within the body. αCGRP is predominantly found in the central and peripheral nervous systems, while βCGRP is primarily located in the enteric nervous system and has been associated with gastrointestinal functions .

Biological Functions of β-CGRP

1. Cardiovascular Effects:
βCGRP has been shown to exert protective effects on the cardiovascular system. It promotes vasodilation by activating its receptor complex, which includes the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which mediates various downstream effects such as relaxation of vascular smooth muscle . Studies indicate that βCGRP may also play a role in preventing ischemia/reperfusion injury, highlighting its potential therapeutic applications in cardiovascular diseases .

2. Gastrointestinal Role:
Recent research has demonstrated a significant reduction in serum βCGRP levels in patients with inflammatory bowel disease (IBD) compared to healthy controls. This suggests a protective role for βCGRP in maintaining intestinal mucosal homeostasis . The peptide may influence gut motility and contribute to the regulation of inflammatory responses within the gastrointestinal tract.

3. Migraine Pathophysiology:
βCGRP has garnered attention for its involvement in migraine pathogenesis. Elevated levels of CGRP are observed during migraine attacks, and antagonists targeting CGRP receptors have been developed as therapeutic agents for migraine relief. Clinical trials have shown that these antagonists can effectively reduce the frequency and severity of migraine attacks, underscoring the importance of βCGRP in this context .

Table 1: Comparative Analysis of CGRP Isoforms

FeatureαCGRPβCGRP
Amino Acid Sequence37 amino acids37 amino acids
Primary LocationCNS & PNSEnteric Nervous System
Biological RolePain transmissionGastrointestinal functions
Vasodilatory EffectStrongModerate

Case Studies

  • Inflammatory Bowel Disease: A study involving 96 patients with recent IBD diagnoses found significantly lower serum levels of βCGRP compared to healthy controls (4.7 ± 2.6 pg/mL vs. 3.1 ± 1.9 pg/mL; p < 0.001). This suggests that βCGRP may have a protective role in gut homeostasis and inflammation control .
  • Migraine Treatment: Clinical trials assessing the efficacy of CGRP antagonists (e.g., BIBN-4096BS) have shown comparable effectiveness to traditional migraine medications like zolmitriptan, with fewer side effects reported . These findings support the role of βCGRP as a key player in migraine pathophysiology.

Q & A

Q. What are the primary receptor complexes and signaling pathways activated by Human β-CGRP?

this compound binds to the calcitonin receptor-like receptor (CRLR) in complex with receptor-activity-modifying proteins (RAMPs), specifically RAMP1 and RAMP2 . The CRLR/RAMP1 complex has an IC50 of 1 nM, while CRLR/RAMP2 exhibits lower affinity (IC50 = 300 nM) . Methodologically, receptor interactions can be studied using competitive binding assays with antagonists like BIBN4096BS (a non-peptide antagonist with picomolar affinity) or CGRP(8-37) (a peptide fragment antagonist) .

Q. How does β-CGRP exhibit dual pro-inflammatory and anti-inflammatory activity in vitro?

β-CGRP modulates inflammation via context-dependent interactions with immune cells and vascular endothelium. For example, it induces vasodilation (anti-inflammatory) but also promotes leukocyte recruitment (pro-inflammatory) . Experimental approaches include measuring cytokine release (e.g., IL-6, TNF-α) in immune cell cultures and assessing vascular permeability in endothelial cell models .

Q. What are the structural determinants of β-CGRP’s bioactivity?

The peptide’s 37-amino-acid structure includes a disulfide bridge (Cys²–Cys⁷) and a C-terminal amide group, critical for receptor binding . Mutagenesis studies or truncation variants (e.g., CGRP(8-37)) can identify functional domains. Mass spectrometry and circular dichroism are used to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address tachyphylaxis during prolonged β-CGRP infusion in vivo?

Tachyphylaxis (diminished response over time) was observed in rat models during 3-day β-CGRP infusions. Solutions include escalating doses (e.g., 10-fold increases) or intermittent dosing . Data analysis should use within-group Friedman’s tests and area-under-curve (AUC) comparisons to quantify desensitization dynamics .

Q. What methodologies resolve contradictions in β-CGRP’s role in metabolic diseases like Type 2 Diabetes (T2DM)?

β-CGRP regulates insulin secretion by remodeling amylin fibrillization in pancreatic β-cells. Conflicting data on insulin modulation (e.g., monomeric vs. oligomeric β-CGRP effects) require:

  • Fibrillization assays (Thioflavin T kinetics) to study amylin aggregation .
  • Insulin secretion profiling using glucose-stimulated insulin secretion (GSIS) assays in β-cell lines .

Q. How do α- and β-CGRP isoforms differ in cardiovascular effects, and what tools enable isoform-specific studies?

α-CGRP is a potent vasodilator with short plasma half-life (~5 min), while β-CGRP shows similar vasoactivity but distinct receptor-binding kinetics . Use:

  • Isoform-specific antagonists : BIBN4096BS preferentially targets α-CGRP receptors .
  • Gene knockout models (e.g., α-/β-CGRP-deficient mice) to isolate isoform contributions .

Q. What experimental designs mitigate confounding variables in measuring β-CGRP levels in migraine studies?

Confounders include circadian fluctuations, comorbid conditions, and medication use. Solutions:

  • Longitudinal sampling across multiple time points .
  • Multivariate regression to control for covariates (e.g., age, BMI) .

Methodological Best Practices

Q. How to validate β-CGRP receptor binding assays?

  • Use Scatchard analysis to quantify binding affinity (Kd) and receptor density (Bmax) in solubilized cerebellar membranes .
  • Include positive controls (e.g., α-CGRP) and negative controls (RAMP-deficient cell lines) .

Q. What strategies improve β-CGRP’s bioavailability for therapeutic research?

  • Acylation : Increases half-life (e.g., acylated α-CGRP analog with 7-hour serum stability) .
  • Albumin-binding moieties : Serinyl-α-CGRP(2–37)-amide extends bioavailability via serum albumin interactions .

Data Interpretation Challenges

Q. How to reconcile conflicting results in β-CGRP’s inflammatory roles?

Context-dependent effects (e.g., tissue type, disease stage) require:

  • Single-cell RNA sequencing to map CRLR/RAMP expression across cell subtypes.
  • Conditional knockout models to isolate immune vs. vascular contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.